molecular formula C27H35Cl2N3O3 B566297 7-[4-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]butoxy]-3,4-dihydro-1H-quinolin-2-one CAS No. 1796928-63-6

7-[4-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]butoxy]-3,4-dihydro-1H-quinolin-2-one

Cat. No. B566297
CAS RN: 1796928-63-6
M. Wt: 520.495
InChI Key: SDWHJXDNWRPQIM-UHFFFAOYSA-N
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Description

This compound is also known as Aripiprazole Related Compound H . It is an active metabolite of Aripiprazole , an antipsychotic agent . The empirical formula of this compound is C27H35Cl2N3O3 .


Molecular Structure Analysis

The molecular weight of this compound is 520.49 . The molecular formula is C27H35Cl2N3O3 .

Mechanism of Action

As an active metabolite of Aripiprazole, this compound likely shares some of its parent compound’s mechanisms of action. Aripiprazole is a potent and high-affinity dopamine D2 receptor partial agonist . It is an inverse agonist at 5-HT2B and 5-HT2A receptors and displays partial agonist actions at 5-HT1A, 5-HT2C, D3, and D4 receptors .

properties

IUPAC Name

7-[4-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35Cl2N3O3/c28-23-6-5-7-25(27(23)29)32-15-13-31(14-16-32)12-1-2-17-34-18-3-4-19-35-22-10-8-21-9-11-26(33)30-24(21)20-22/h5-8,10,20H,1-4,9,11-19H2,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWHJXDNWRPQIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCOCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1796928-63-6
Record name 7-[4-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]butoxy]-3,4-dihydro-2(1H)-quinolinone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7A5U6W2LZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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